![molecular formula C26H38N2O9 B1679304 Remogliflozin etabonate CAS No. 442201-24-3](/img/structure/B1679304.png)
Remogliflozin etabonate
Vue d'ensemble
Description
Remogliflozin etabonate is a drug of the gliflozin class used for the treatment of non-alcoholic steatohepatitis (NASH) and type 2 diabetes . It was discovered by the Japanese company Kissei Pharmaceutical and is currently being developed by BHV Pharma and Glenmark Pharmaceuticals . Remogliflozin etabonate is a pro-drug of remogliflozin, which inhibits the sodium-glucose transport proteins (SGLT), responsible for glucose reabsorption in the kidney .
Synthesis Analysis
Remogliflozin etabonate can be studied with the help of UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Hyphenated techniques like Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) .
Molecular Structure Analysis
The molecular structure of Remogliflozin etabonate can be studied using techniques such as UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) .
Chemical Reactions Analysis
Remogliflozin gets metabolized to two active metabolites, namely: GSK279782 and GSK333081 .
Physical And Chemical Properties Analysis
Remogliflozin etabonate is a benzylpyrazole glucoside . Various analytical methods have been formulated for its detection, quantification, and routine quality control activities .
Applications De Recherche Scientifique
Type 1 Diabetes Management
Remogliflozin etabonate (RE) has been studied for its potential to improve serum glucose profiles in patients with Type 1 Diabetes. As a selective inhibitor of the sodium-glucose transporter 2 (SGLT2), RE can increase urine glucose excretion and reduce plasma glucose concentration after oral glucose intake . This suggests that RE could be an effective oral adjunct to insulin for the treatment of Type 1 Diabetes.
Type 2 Diabetes Mellitus Treatment
In patients with Type 2 Diabetes Mellitus (T2DM), RE has shown efficacy as a novel agent in combination with metformin, especially when metformin alone does not provide adequate glycemic control. It acts as a potent and selective SGLT2 inhibitor, leading to improved glycemic control as evidenced by significant reductions in HbA1c levels .
Pharmacokinetics and Pharmacodynamics Research
RE has been the subject of research to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. Studies have indicated that RE can be safely administered with insulin in Type 1 Diabetes and reduces plasma glucose concentrations compared with placebo . This research is crucial for understanding the drug’s behavior in the human body and optimizing its dosage for therapeutic use.
Renal Glucose Reabsorption Studies
The mechanism of action of RE involves inhibiting renal glucose reabsorption, which is a novel approach for lowering glucose concentrations in diabetes management. This mechanism functions independently of insulin, making RE a significant subject of study for its unique action in the kidneys .
Metabolic Disorder Therapeutics
RE’s ability to lower glucose concentrations in T2DM by inhibiting renal glucose reabsorption positions it as a promising therapeutic agent for broader metabolic disorders. Its effectiveness in improving glucose profiles opens avenues for its application in managing other conditions associated with metabolic syndrome .
Clinical Trial Design and Methodology
RE has been used in clinical trials studying its efficacy and safety, providing a model for trial design and methodology in testing new diabetes medications. The structured approach to evaluating its impact on various glycemic parameters serves as a reference for future drug development studies .
Drug Development and Innovation
The invention of RE adds to the gliflozin-family of drugs in the fight against Diabetes Mellitus (DM). Its least side effects and effective mechanisms to treat hyperglycemia make it a focal point for innovation in drug development within the pharmaceutical industry .
Urinary Glucose Excretion Enhancement
Studies have shown that RE enhances urinary glucose excretion in both rodents and humans. This application is particularly relevant for improving plasma glucose levels in diabetic patients, offering a different therapeutic pathway from traditional diabetes treatments .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O9/c1-7-33-26(32)34-13-20-21(29)22(30)23(31)25(36-20)37-24-19(16(6)28(27-24)14(2)3)12-17-8-10-18(11-9-17)35-15(4)5/h8-11,14-15,20-23,25,29-31H,7,12-13H2,1-6H3/t20-,21-,22+,23-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOCLDQAQNNEAX-ABMICEGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC1C(C(C(C(O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963191 | |
Record name | 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Remogliflozin etabonate | |
CAS RN |
442201-24-3 | |
Record name | Remogliflozin etabonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442201-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remogliflozin etabonate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442201243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remogliflozin etabonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12935 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REMOGLIFLOZIN ETABONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR0QT6QSUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Remogliflozin Etabonate?
A: Remogliflozin Etabonate is a prodrug that is rapidly hydrolyzed to its active form, Remogliflozin. Remogliflozin functions as a selective inhibitor of sodium-dependent glucose cotransporter-2 (SGLT2). [, , , , ] This inhibition prevents glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion and a reduction in blood glucose levels. [, , , , , ]
Q2: How does the pharmacokinetic profile of Remogliflozin Etabonate differ from other SGLT2 inhibitors?
A: Remogliflozin Etabonate exhibits a relatively short half-life compared to other SGLT2 inhibitors. [, ] This characteristic necessitates twice-daily dosing for optimal efficacy. [, ] Additionally, unlike some other SGLT2 inhibitors, it does not significantly accumulate in patients with mild or moderate renal impairment, suggesting that dosage adjustments may not be required in these populations. []
Q3: What is the significance of the active metabolite, GSK279782, in the pharmacological activity of Remogliflozin Etabonate?
A: GSK279782, an active metabolite of Remogliflozin, also contributes to the drug's pharmacological activity. [, ] While not as potent as Remogliflozin, GSK279782 exhibits SGLT2 inhibitory activity and plays a role in overall glucose control. [, ]
Q4: How does Remogliflozin Etabonate compare to other antidiabetic therapies in terms of its effect on blood pressure?
A: In clinical studies, Remogliflozin Etabonate demonstrated a trend towards a decrease in blood pressure. [, ] While the exact mechanism is not fully understood, this effect could be attributed to increased urinary sodium excretion, reduced blood volume, or improved endothelial function. [, ]
Q5: Which cytochrome P450 (CYP) enzyme is primarily involved in the metabolism of Remogliflozin?
A: While in vitro studies have shown that CYP3A4 can metabolize Remogliflozin to its active metabolite GSK279782, clinical data suggest that CYP3A4 contributes to less than 50% of Remogliflozin metabolism. [, ] This indicates the involvement of multiple biotransformation pathways, including other CYP enzymes, UDP-glucuronosyltransferases (UGTs), and glucosidases, in the drug's clearance. [, ]
Q6: Are there any specific drug-drug interactions associated with Remogliflozin Etabonate?
A: Based on in vitro and clinical data, Remogliflozin Etabonate exhibits a low drug interaction potential. [] Its multiple biotransformation pathways and lack of significant inhibition of major drug transporters and CYP enzymes contribute to its low risk for clinically significant drug-drug interactions. []
Q7: What are the major metabolites of Remogliflozin Etabonate identified in human plasma and urine?
A: Following oral administration, Remogliflozin Etabonate is extensively metabolized, primarily via glucuronidation. [, ] Three glucuronide metabolites constitute the majority of circulating radioactivity in plasma and are the major components found in urine. [, ] GSK1997711, a specific glucuronide metabolite, represents a significant portion of the administered dose recovered in urine. [, ]
Q8: What analytical techniques are commonly employed for the quantification and characterization of Remogliflozin Etabonate and its metabolites?
A: Various analytical methods have been developed and validated for the quantification of Remogliflozin Etabonate, including UV spectrophotometry, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS). [, , , , , , ] These techniques are crucial for quality control during manufacturing, pharmacokinetic studies, and bioequivalence testing. [, , , , , , ]
Q9: What is the current understanding of Remogliflozin Etabonate's safety profile?
A: Clinical trials and post-marketing surveillance indicate that Remogliflozin Etabonate is generally well-tolerated. [, ] The most common adverse events reported include genital mycotic infections, urinary tract infections, and dizziness. [, ]
Q10: What are the potential advantages of fixed-dose combination therapies incorporating Remogliflozin Etabonate?
A: Fixed-dose combinations (FDCs) containing Remogliflozin Etabonate with other antidiabetic agents like Vildagliptin or Teneligliptin have been developed to enhance glycemic control and potentially improve patient adherence to therapy. [, , , ] By combining medications with complementary mechanisms of action, these FDCs aim to target multiple aspects of hyperglycemia while reducing pill burden and simplifying treatment regimens. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.